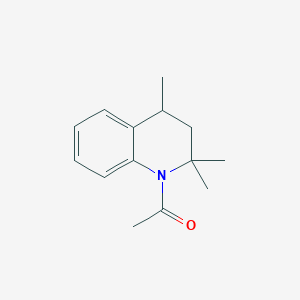

1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone

Description

1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone is an organic compound with the molecular formula C14H19NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring substituted with three methyl groups and an ethanone group. It is used in various chemical and industrial applications due to its stability and reactivity.

Properties

IUPAC Name |

1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-9-14(3,4)15(11(2)16)13-8-6-5-7-12(10)13/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCKTLYSLKYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C(=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-59-0 | |

| Record name | 1-(2,2,4-trimethyl-3-4-dihydroquinolin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 2,2,4-trimethylpyridine with acetaldehyde in the presence of a catalyst. The reaction is typically carried out under an oxygen atmosphere to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The methyl groups on the quinoline ring can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone is C14H19NO. The compound features a quinoline structure that contributes to its biological activity and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi with promising results .

- Anticancer Properties : Research has highlighted the potential of quinoline derivatives in cancer therapy. Some studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several quinoline derivatives including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Case Study 2: Anticancer Studies

In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized a series of quinoline derivatives based on this compound and evaluated their anticancer activity against human cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity compared to the parent compound.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Parent Compound | HeLa | 25 |

| Modified Compound A | HeLa | 10 |

| Modified Compound B | MCF7 | 15 |

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.

2-(3,4-Dihydroquinolin-1-yl)ethanamine: This compound has an amine group instead of an ethanone group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone (CAS No. 4497-59-0) is an organic compound with the molecular formula C14H17NO. This compound is part of the quinoline family, known for its diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO |

| Molar Mass | 217.31 g/mol |

| Density | 1.15 g/cm³ at 20°C |

| Boiling Point | 295.6°C |

| Appearance | Yellow to orange liquid |

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. In a study examining various quinoline compounds, it was found that derivatives similar to this compound exhibited notable inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively documented. For instance, compounds with structural similarities to this compound have shown effectiveness in inhibiting cancer cell proliferation in vitro. Specific studies have reported that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Cholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes. This action is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by related compounds has been linked to improved cognitive function in animal models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as cholinesterases and certain kinases, inhibiting their activity and altering cellular signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence oxidative stress levels within cells, promoting protective mechanisms against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against both strains.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). The study found a dose-dependent reduction in cell viability with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies indicated that this reduction was associated with increased apoptosis markers such as cleaved PARP and caspase activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone, and how do reaction conditions influence yield?

- The compound is synthesized via Friedel-Crafts acylation or catalytic hydrogenation. For example, asymmetric hydrogenation of the precursor ketone using iridium complexes (e.g., Crabtree/Pfaltz-type catalysts) achieves high enantiomeric excess (up to 98% ee) under optimized pressure (50–100 bar H₂) and temperature (25–40°C) . Alternative routes involve LiAlH₄ reduction followed by thionyl chloride-mediated cyclization . Yield optimization requires precise control of solvent polarity, catalyst loading, and reaction time.

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical?

- NMR spectroscopy resolves substituent positions: Aromatic protons appear as distinct signals (δ 6.60–7.05 ppm for dihydroquinoline derivatives), while methyl groups at C-2 and C-4 exhibit singlet splitting . X-ray crystallography confirms the dihydroquinoline ring conformation and acetyl group orientation, as demonstrated in related acetophenone derivatives (e.g., C9H10O3, P2₁/c space group) . Mass spectrometry (electron ionization) provides molecular weight validation (m/z 215.2977 for C₁₄H₁₇NO) .

Q. What thermodynamic properties are critical for purification and storage?

- Boiling points (e.g., 469.2 K for analogous ethanones) and phase-change data from NIST guides inform distillation protocols . Hydrophobicity (logP ~3.1, estimated) suggests solubility in apolar solvents (e.g., toluene, CCl₄), while hygroscopicity necessitates anhydrous storage .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for (R)-1-(2,2,4-Trimethyl-3,4-dihydroquinolin-1-yl)ethanone?

- Biocatalytic methods : Saccharomyces cerevisiae reduces prochiral ketones in natural deep eutectic solvents (NADES) like choline chloride:glycerol (1:2), achieving >90% conversion and 85–95% ee . Catalytic asymmetric hydrogenation : Iridium complexes with chiral ligands (e.g., phosphino-oxazoline) yield enantiomeric ratios >99:1 under high-pressure H₂ (100 bar) . Key parameters include solvent polarity (THF vs. ethanol), NADES water content (<10%), and catalyst recyclability.

Q. What contradictions exist in spectral data interpretation, and how are they resolved?

- Discrepancies in ¹H NMR assignments arise for symmetric vs. asymmetric dihydroxy-substituted analogs. For example, 1-(2',3'-dihydroxyphenyl)ethanone shows distinct H-4'/6' signals (δ 6.60 ppm), whereas symmetric 1-(2',6'-dihydroxyphenyl)ethanone would exhibit overlapping peaks. Resolution requires 2D NMR (COSY, HSQC) and comparison with synthesized standards . IR spectral bands (e.g., C=O stretch at 1680–1700 cm⁻¹) must be cross-validated with computational methods (DFT) to rule out solvent effects .

Q. How do computational models enhance reaction mechanism understanding?

- Density Functional Theory (DFT) simulations predict transition states in asymmetric hydrogenation, revealing steric effects from 2,2,4-trimethyl groups on catalyst-substrate interactions . QSAR models correlate substituent electronic effects (Hammett σ values) with reaction rates in Friedel-Crafts acylations . Software suites (Gaussian, ORCA) optimize geometries and simulate UV/Vis spectra (λmax 240–310 nm) for photostability studies .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during cyclization?

- Byproducts : Dimers or over-reduced species form under prolonged heating. Mitigation strategies include:

- Using stoichiometric Lewis acids (AlCl₃) at 0°C to limit side reactions .

- Incorporating radical inhibitors (BHT) in free-radical-prone pathways .

- Real-time monitoring via HPLC-MS to terminate reactions at ~85% conversion .

Q. How is crystallinity optimized for X-ray diffraction studies?

- Slow evaporation from ethanol:water (7:3) yields needle-like crystals. Additives (e.g., DMSO) improve lattice packing. For hygroscopic samples, data collection under N₂ flow prevents hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.